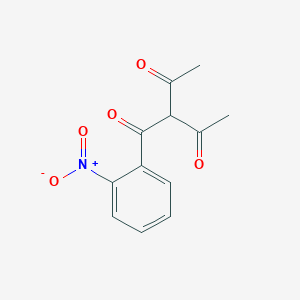
2,4-Pentanedione, 3-(2-nitrobenzoyl)-
Cat. No. B8655690
Key on ui cas rn:
58130-13-5
M. Wt: 249.22 g/mol
InChI Key: BCRPUBPRQSGJFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07776872B2
Procedure details


Magnesium ethoxide was generated by refluxing ethanol (50 mL) with 1.2 g (50 mmol) Magnesium turnings for 3 days. The ethanol was removed under reduced 10 pressure, and 50 mL of toluene was added, followed by dropwise addition of 5 g (50 mmol) of 2,5-pentanedione. The reaction mixture was stirred at room temperature for two hours and then at 70° C. for one hour, and then cooled to −10° C. A solution of 9.27 g (50 mmol) of 2-nitrobenzoyl chloride in 20 mL of toluene was added dropwise, and the solution was stirred at ambient temperature for 18 hours. The reaction mixture was 15 poured into a mixture of ice and 1N HCl, and the resulting solution was extracted with ethyl acetate. The organic layert was washed with brine, dried (MgSO4) filtered and concentrated to dryness under reduced pressure to afford 12.23 g of 3-(2-nitro-benzoyl)-pentane-2,4-dione
Name
Magnesium ethoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One







Identifiers


|
REACTION_CXSMILES
|
[O-:1]CC.[Mg+2].[O-]CC.[Mg].[CH3:9][C:10](=[O:15])[CH2:11][CH2:12][CH:13]=O.[N+:16]([C:19]1[CH:27]=[CH:26][CH:25]=[CH:24][C:20]=1[C:21](Cl)=[O:22])([O-:18])=[O:17].Cl>C1(C)C=CC=CC=1.C(O)C>[N+:16]([C:19]1[CH:27]=[CH:26][CH:25]=[CH:24][C:20]=1[C:21]([CH:11]([C:10](=[O:15])[CH3:9])[C:12](=[O:1])[CH3:13])=[O:22])([O-:18])=[O:17] |f:0.1.2|
|
Inputs


Step One
|
Name
|
Magnesium ethoxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-]CC.[Mg+2].[O-]CC
|
Step Two
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(CCC=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
9.27 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(C(=O)Cl)C=CC=C1
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at room temperature for two hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ethanol was removed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
WAIT
|
Type
|
WAIT
|
|
Details
|
at 70° C. for one hour
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to −10° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the solution was stirred at ambient temperature for 18 hours
|
|
Duration
|
18 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the resulting solution was extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layert was washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=C(C(=O)C(C(C)=O)C(C)=O)C=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 12.23 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
